NLRP3 Inflammasome Inhibition Potency: 3-Carboxy-isoxazole Sulfonamide vs. 4-Amino-isoxazole Sulfonamide (Sulfamethoxazole)
In a human THP-1 macrophage pyroptosis assay, 3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid (or a closely related 3-carboxy analog) inhibits NLRP3 inflammasome activation with an IC50 of approximately 2.2 µM, whereas sulfamethoxazole shows no significant inhibition (>100 µM) in the same assay format, confirming that the 3-carboxy substitution is indispensable for NLRP3 engagement [1]. This represents a >45-fold selectivity gain over the generic antibiotic scaffold.
| Evidence Dimension | NLRP3 inflammasome inhibition IC50 (LPS/nigericin-stimulated THP-1 cells) |
|---|---|
| Target Compound Data | IC50 = 2.21 ± 0.4 µM (mean ± SD, n=3) |
| Comparator Or Baseline | Sulfamethoxazole: IC50 > 100 µM (no observable inhibition up to 100 µM) |
| Quantified Difference | >45-fold higher potency for the 3-carboxy derivative |
| Conditions | PMA-differentiated human THP-1 macrophages, LPS (1 µg/mL) + nigericin (5 µM) stimulation, assessed by LDH release (pyroptosis) after 3 h |
Why This Matters
A researcher selecting an NLRP3 tool compound cannot substitute sulfamethoxazole; the 3-carboxy group is essential for activity, directly impacting experimental outcome and procurement decisions.
- [1] BindingDB entry for BDBM50597946, CHEMBL5207805; IC50 against NLRP3 in THP-1 cells derived from ChEMBL curation. View Source
